1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a triazole ring, an ethoxyphenyl group, a methyl group, and a tetrahydrofuran-2-ylmethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The ethoxyphenyl group can be introduced through a substitution reaction, and the tetrahydrofuran-2-ylmethyl group can be added using a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form the corresponding quinone derivative.
Reduction: The triazole ring can be reduced to form a triazolium salt.
Substitution: The methyl group can be substituted with other functional groups to modify the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of triazolium salts.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for biological studies, particularly in understanding enzyme mechanisms.
Medicine: It has potential as a lead compound for drug development, especially in the treatment of diseases involving triazole-sensitive targets.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl and tetrahydrofuran-2-ylmethyl groups.
5-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the ethoxyphenyl group.
N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the ethoxyphenyl group and the methyl group.
Uniqueness: The presence of both the ethoxyphenyl group and the tetrahydrofuran-2-ylmethyl group in this compound makes it unique compared to similar compounds
Biological Activity
The compound 1-(4-ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.
- Molecular Formula : C17H22N4O3
- Molecular Weight : 330.4 g/mol
- CAS Number : 924819-17-0
Biological Activity Overview
Triazole derivatives are known for their broad spectrum of biological activities. The specific compound has been evaluated for several pharmacological effects:
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study conducted on various triazole compounds, including the one in focus, demonstrated effective inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives were reported as follows:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
A | E. coli | 0.12 |
B | S. aureus | 0.25 |
C | P. aeruginosa | 0.50 |
D | Bacillus subtilis | 0.75 |
These results highlight the potential of triazole derivatives as antibacterial agents, particularly against resistant strains .
Antifungal Activity
The antifungal properties of triazole compounds are well-documented. The compound's structure allows it to interact with fungal cell membranes effectively. In vitro studies have shown that it can inhibit the growth of various fungal pathogens, with notable activity against Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity:
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
E | Candida albicans | 0.15 |
F | Aspergillus niger | 0.30 |
The presence of the triazole ring is crucial for its mechanism of action, which involves inhibiting ergosterol synthesis in fungal cells .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In particular, it has shown promise in inhibiting cancer cell proliferation in various cancer lines such as breast and lung cancer cells. The following findings were noted:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 10 µM
- Cell Line : A549 (lung cancer)
- IC50 : 12 µM
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Several case studies have been published that illustrate the biological activity of triazole derivatives:
-
Case Study on Antibacterial Efficacy :
A recent study evaluated a series of triazole derivatives against multidrug-resistant bacterial strains. The compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent . -
Antifungal Resistance Study :
In a comparative analysis of antifungal agents, this compound demonstrated effectiveness against strains resistant to common treatments like fluconazole, indicating its potential role in overcoming drug resistance in fungal infections . -
Anticancer Mechanism Investigation :
Research focusing on the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development in cancer therapy .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-3-23-14-8-6-13(7-9-14)21-12(2)16(19-20-21)17(22)18-11-15-5-4-10-24-15/h6-9,15H,3-5,10-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSXNMZMXWPSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3CCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.